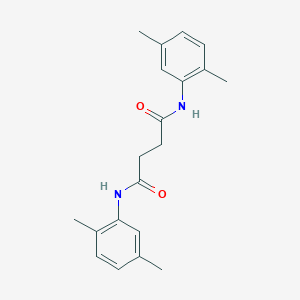
N~1~,N~4~-bis(2,5-dimethylphenyl)succinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(2,5-dimethylphenyl)succinamide is an organic compound with the molecular formula C20H24N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two 2,5-dimethylphenyl groups attached to a succinamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,5-dimethylphenyl)succinamide typically involves the reaction of succinic anhydride with 2,5-dimethylaniline. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(2,5-dimethylphenyl)succinamide may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2,5-dimethylphenyl)succinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N,N’-bis(2,5-dimethylphenyl)succinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N,N’-bis(2,5-dimethylphenyl)succinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2,5-dimethylphenyl)butanediamide
- N,N’-bis(2,5-dimethylphenyl)oxalamide
- N,N’-bis(2,5-dimethylphenyl)malonamide
Uniqueness
N,N’-bis(2,5-dimethylphenyl)succinamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N,N'-bis(2,5-dimethylphenyl)butanediamide |
InChI |
InChI=1S/C20H24N2O2/c1-13-5-7-15(3)17(11-13)21-19(23)9-10-20(24)22-18-12-14(2)6-8-16(18)4/h5-8,11-12H,9-10H2,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
CTHQVKXXUYIUOI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NC2=C(C=CC(=C2)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![METHYL 4-(4-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}BUTANAMIDO)BENZOATE](/img/structure/B325174.png)
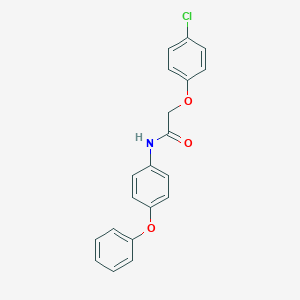
![N,N'-bis[2-(1-cyclohexen-1-yl)ethyl]terephthalamide](/img/structure/B325178.png)
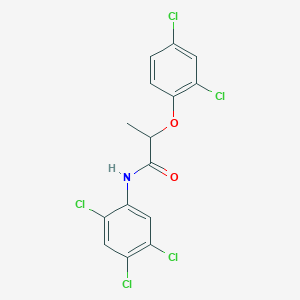
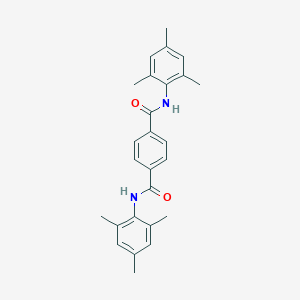
![METHYL 2-(3-{[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B325186.png)

![2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B325190.png)
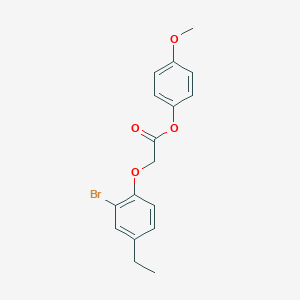

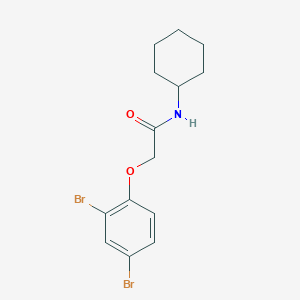
![3-phenyl-N-{5-[(3-phenylpropanoyl)amino]-1-naphthyl}propanamide](/img/structure/B325197.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chlorobenzamide](/img/structure/B325198.png)
